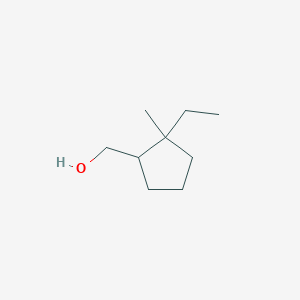

(2-Ethyl-2-methylcyclopentyl)methanol

CAS No.:

Cat. No.: VC17719051

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (2-ethyl-2-methylcyclopentyl)methanol |

| Standard InChI | InChI=1S/C9H18O/c1-3-9(2)6-4-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | HOWILLZTCCBYGZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCCC1CO)C |

Introduction

(2-Ethyl-2-methylcyclopentyl)methanol is an organic compound characterized by a cyclopentane ring with ethyl and methyl groups attached to the same carbon atom, along with a hydroxymethyl group. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Synthesis Methods

Several methods can be employed to synthesize (2-Ethyl-2-methylcyclopentyl)methanol, including:

-

Grignard Reaction: Involves the reaction of a Grignard reagent with a suitable carbonyl compound.

-

Hydroboration-Oxidation: Uses hydroboration followed by oxidation to introduce the hydroxymethyl group.

-

Reduction of Carbonyl Compounds: Reducing a carbonyl compound with a suitable reducing agent can yield the desired alcohol.

Potential Applications

(2-Ethyl-2-methylcyclopentyl)methanol has potential applications in various domains:

-

Medicinal Chemistry: Its unique structure may contribute to biological interactions, making it a candidate for drug development.

-

Materials Science: The compound's properties could be useful in the development of new materials.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Amino-2,2-dimethylcyclopentyl)methanol | Amino group instead of hydroxymethyl | Contains an amino group that may enhance reactivity |

| (1-Hydroxy-2,2-dimethylcyclopentyl)amine | Hydroxymethyl group at a different position | Amino group at position 1 alters biological activity |

| Cyclopentanol | Simple cyclopentane alcohol | Lacks additional substituents that enhance reactivity |

| Cyclopentyl methyl ether | Ether instead of alcohol | Different functional group leads to distinct properties |

Research Findings

Research on (2-Ethyl-2-methylcyclopentyl)methanol is limited, but its structural uniqueness suggests potential for further study in medicinal chemistry and materials science. The compound's reactivity and biological interactions are areas of ongoing interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume